N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide
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Overview
Description
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of the triazole ring, along with the benzamide moiety, contributes to the compound’s unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group of 1,2,4-triazine by the 1,2,4-triazol-3-amine residue . The product is then isolated by column chromatography using chloroform–ethyl acetate (9:1) as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group of 1,2,4-triazine is substituted by the 1,2,4-triazol-3-amine residue.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Solvent-free conditions, chloroform–ethyl acetate (9:1) for column chromatography.
Oxidation and Reduction:
Major Products Formed
The major product formed from the nucleophilic substitution reaction is the functionalized pyridine derivative, where the 1,2,4-triazine ring is transformed into a pyridine ring while retaining the methylsulfanyl group .
Scientific Research Applications
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential antiviral, antibacterial, and anticancer activities.
Agriculture: 1,2,4-Triazole derivatives are used as corrosion inhibitors and biologically active compounds in agriculture.
Pharmacology: The compound is studied for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with molecular targets and pathways in biological systems. The triazole ring can bind to various enzymes and receptors, exhibiting multidirectional biological activity
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide is unique due to the presence of both the triazole and benzamide moieties, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
667406-95-3 |
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Molecular Formula |
C17H16N4OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H16N4OS/c1-21-15(19-20-17(21)23-2)13-9-6-10-14(11-13)18-16(22)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,18,22) |
InChI Key |
LQEIQESQQCQWIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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